molecular formula C10H16N2O3S B1395022 2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol CAS No. 1220028-59-0

2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol

Cat. No. B1395022
CAS RN: 1220028-59-0
M. Wt: 244.31 g/mol
InChI Key: STYHLGMUKINAQM-UHFFFAOYSA-N
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Description

2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol, commonly referred to as 2-AMMSAE, is an important synthetic compound used in a variety of scientific research applications. It is a heterocyclic compound containing a ring of five carbon atoms, a nitrogen atom, and an oxygen atom. It is an amine-containing compound that can be used in the synthesis of other compounds or as a reagent in biochemical and physiological experiments.

Scientific Research Applications

Interactions with Proteins

  • Ethanol's interaction with proteins, specifically with bovine serum albumin (BSA), has been studied to understand how ethanol binds to hydrophobic sites on proteins. This could have implications for how similar compounds, including those with amino and methylsulfonyl groups, might interact with proteins in biological systems (Avdulov et al., 1996).

Antimicrobial Activity

  • Certain novel quinoxalines, including those with substituted amino carbonyl groups, have been synthesized and evaluated for antimicrobial activity. This suggests potential applications for similar compounds in developing new antimicrobial agents (Refaat et al., 2004).

Enzymatic and Metabolic Studies

  • Studies on enzymes and metabolic processes, such as the biocatalysis of drug metabolism by Actinoplanes missouriensis, involve complex organic molecules, including those with sulfonamide and amino groups. This research highlights the role of such compounds in understanding and enhancing drug metabolism processes (Zmijewski et al., 2006).

Electrophysiological Effects

  • The electrophysiological effects of compounds, such as ethanol's inhibition of AMPA and NMDA glutamate currents, provide insight into how similar compounds might interact with ion channels and receptors in neuronal tissues (Wang et al., 1999).

properties

IUPAC Name

2-(3-amino-N-methyl-4-methylsulfonylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-12(5-6-13)8-3-4-10(9(11)7-8)16(2,14)15/h3-4,7,13H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYHLGMUKINAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC(=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200122
Record name 2-[[3-Amino-4-(methylsulfonyl)phenyl]methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220028-59-0
Record name 2-[[3-Amino-4-(methylsulfonyl)phenyl]methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-Amino-4-(methylsulfonyl)phenyl]methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol
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2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol
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2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol
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2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol
Reactant of Route 5
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2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol
Reactant of Route 6
2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol

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